molecular formula C9H9FN2O2S B1407873 3-(4-Fluoro-2-nitrophenyl)thiazolidine CAS No. 1779120-16-9

3-(4-Fluoro-2-nitrophenyl)thiazolidine

Cat. No.: B1407873
CAS No.: 1779120-16-9
M. Wt: 228.25 g/mol
InChI Key: OYSVOBSBWDEWND-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9FN2O2S and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Biological Activity

3-(4-Fluoro-2-nitrophenyl)thiazolidine is a heterocyclic compound belonging to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties. The presence of a fluorine atom and a nitro group on the phenyl ring enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazolidine compounds showed activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Thiazolidines have been investigated for their anticancer potential. Specifically, compounds derived from thiazolidine scaffolds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound were tested against various cancer cell lines (e.g., MCF-7 and HepG2), revealing IC50 values ranging from 0.60 to 4.70 μM, indicating potent cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidines are also noteworthy. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazolidines may act as inhibitors of specific enzymes involved in disease processes, including xanthine oxidase and various kinases.
  • Cell Cycle Modulation : These compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
  • Antioxidant Activity : Some thiazolidines exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of thiazolidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had MIC values as low as 6.25 µg/mL, demonstrating significant efficacy against resistant strains .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro testing of thiazolidine derivatives revealed that compounds like this compound could significantly inhibit the growth of MCF-7 breast cancer cells, with observed cytotoxicity correlating with structural modifications on the phenyl ring .

Table 1: Biological Activity Summary of Thiazolidine Derivatives

Compound NameTarget Pathogen/Cancer TypeIC50/MIC (µg/mL)Mechanism of Action
This compoundMycobacterium tuberculosis6.25Cell wall synthesis inhibition
Thiazolidine Derivative AMCF-7 (Breast Cancer)0.60Apoptosis induction
Thiazolidine Derivative BHepG2 (Liver Cancer)4.70Cell cycle arrest

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-7-1-2-8(9(5-7)12(13)14)11-3-4-15-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSVOBSBWDEWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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